Paromomycin sulfate Paromomycin sulfate Paromomycin is an amino cyclitol glycoside that is the 1-O-(2-amino-2-deoxy-alpha-D-glucopyranoside) and the 3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranoside of 4,6-diamino-2,3-dihydroxycyclohexane (the 1R,2R,3S,4R,6S diastereoisomer). It is obtained from various Streptomyces species. A broad-spectrum antibiotic, it is used (generally as the sulfate salt) for the treatment of acute and chronic intestinal protozoal infections, but is not effective for extraintestinal protozoal infections. It is also used as a therapeutic against visceral leishmaniasis. It has a role as an antibacterial drug, an antiprotozoal drug, an anthelminthic drug and an antiparasitic agent. It is an aminoglycoside antibiotic and an amino cyclitol glycoside. It is functionally related to a streptamine.
Paromomycin is an Antiprotozoal.
Paromomycin is a natural product found in Streptomyces and Streptomyces rimosus with data available.
Paromomycin is an aminoglycoside antibiotic derived from Streptomyces rimosus var. paromomycinus, with amebicidal and antibacterial activity. Paromomycin binds specifically to the RNA oligonucleotide at the A site of bacterial 30S ribosomes, thereby causing misreading and premature termination of translation, thereby leading to inhibition of protein synthesis followed by cell death.
An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.
Brand Name: Vulcanchem
CAS No.: 1263-89-4
VCID: VC0007453
InChI: InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)
SMILES: C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Molecular Formula: C23H47N5O18S
Molecular Weight: 713.7 g/mol

Paromomycin sulfate

CAS No.: 1263-89-4

Cat. No.: VC0007453

Molecular Formula: C23H47N5O18S

Molecular Weight: 713.7 g/mol

* For research use only. Not for human or veterinary use.

Paromomycin sulfate - 1263-89-4

CAS No. 1263-89-4
Molecular Formula C23H47N5O18S
Molecular Weight 713.7 g/mol
IUPAC Name 5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid
Standard InChI InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)
Standard InChI Key LJRDOKAZOAKLDU-UHFFFAOYSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)OC3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
SMILES C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Canonical SMILES C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O

Chemical Structure and Physicochemical Properties

Paromomycin sulfate is chemically designated as O-2,6-Diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxystreptamine sulfate . Its molecular formula is C23H45N5O14xH2SO4\text{C}_{23}\text{H}_{45}\text{N}_5\text{O}_{14} \cdot x\text{H}_2\text{SO}_4, with a base molecular weight of 615.64 g/mol . The compound is a white, amorphous powder highly soluble in water (≥50 mg/mL) and stable at room temperature (15–30°C) .

Key physicochemical specifications include:

  • Assay: ≥675 U/mg

  • Loss on Drying: ≤5.0%

  • pH (3% Solution): 5.0–7.5

  • Optical Rotation: +50.0+50.0 to +55.0+55.0^\circ

The sulfate salt enhances stability and water solubility, critical for oral formulations. Structural analysis reveals three amino sugar moieties linked to a central 2-deoxystreptamine ring, a configuration shared with neomycin but distinct in its idopyranosyl component .

Mechanism of Action and Antimicrobial Spectrum

Paromomycin exerts its bactericidal and antiparasitic effects by binding to the 16S rRNA of the 30S ribosomal subunit, specifically at the highly conserved A-site . This interaction induces conformational changes that disrupt tRNA positioning, leading to premature termination of protein synthesis and accumulation of defective polypeptides .

Spectrum of Activity

  • Bacteria: Effective against Gram-negative (e.g., Escherichia coli, Salmonella spp.) and Gram-positive organisms (e.g., Staphylococcus aureus) .

  • Protozoa: Active against Entamoeba histolytica (intestinal trophozoites) and Leishmania spp. .

  • Cestodes: Demonstrates efficacy against tapeworms (e.g., Hymenolepis nana) .

Comparative studies show overlapping activity with neomycin but distinct pharmacokinetics due to minimal systemic absorption .

Pharmacokinetics and Bioavailability

Paromomycin sulfate is poorly absorbed following oral administration, with >99% excreted unchanged in feces . This property confines its action to the gastrointestinal lumen, minimizing systemic toxicity. Key pharmacokinetic parameters include:

ParameterValueSource
Oral Bioavailability<1% (native formulation)
Plasma TmaxT_{\text{max}}2–4 hours (with inhibitors)
Protein Binding<10%
Elimination Half-life2–3 hours

Recent advances in formulation strategies, such as co-administration with P-glycoprotein (P-gp) inhibitors, have increased bioavailability to 16% in murine models . Cytochrome P450 (CYP) enzymes play a negligible role in metabolism, as evidenced by in vitro microsomal studies .

Clinical Applications and Dosage Regimens

Intestinal Amebiasis

Paromomycin sulfate is first-line therapy for intestinal amebiasis, eradicating luminal trophozoites without systemic exposure. The recommended regimen is:

  • Adults: 25–35 mg/kg/day divided into three doses for 5–10 days .

  • Children: 25–35 mg/kg/day similarly divided .

Clinical trials report cure rates of 85–90% for acute infections, with relapse rates <5% when combined with luminal agents .

Hepatic Coma Adjunct

As adjunctive therapy, paromomycin reduces ammonia-producing gut flora. Dosage: 4 g/day divided into four doses for 5–6 days . Serum ammonia levels typically decrease by 40–60% within 72 hours .

Visceral Leishmaniasis

Off-label use in visceral leishmaniasis (20 mg/kg/day for 21 days) achieves parasitological cure in 85% of cases, though parenteral formulations are preferred for systemic disease .

Analytical Characterization and Quality Control

High-performance anion-exchange chromatography with integrated pulsed amperometric detection (HPAE-IPAD) is the gold standard for paromomycin analysis . Key validation parameters include:

ParameterResult
Linearity Range1.25–10 μM (r20.9991r^2 \geq 0.9991)
Intraday Precision (RSD)<2%
Interday Precision (RSD)<2%
Accuracy (Recovery)95–107%

A 2017 study analyzing Humatin® capsules (250 mg label) found an average content of 279 ± 10 mg (11.6% excess), compliant with USP specifications (90–125% of label claim) .

Adverse Effects and Contraindications

Common adverse reactions (incidence >5%) include:

  • Gastrointestinal: Nausea, diarrhea, abdominal cramps .

  • Dermatological: Pruritus, rash .

Severe toxicity (e.g., ototoxicity, nephrotoxicity) is rare due to limited absorption but may occur with prolonged high-dose therapy . Contraindications include hypersensitivity to aminoglycosides and intestinal obstruction .

Recent Advances and Future Directions

Novel drug delivery systems, including nanoparticle encapsulation and permeation enhancers, aim to improve paromomycin’s bioavailability for systemic infections . Combination therapies with miltefosine show promise against drug-resistant Leishmania strains, with synergistic effects reducing required dosages by 30–50% .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator